molecular formula C10H22Cl2N2O B1485961 4-(1-Azepanyl)-3-pyrrolidinol dihydrochloride CAS No. 2205384-36-5

4-(1-Azepanyl)-3-pyrrolidinol dihydrochloride

Cat. No. B1485961
CAS RN: 2205384-36-5
M. Wt: 257.2 g/mol
InChI Key: APFVAKZYSVSOBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“[4-(1-Azepanyl)butyl]amine dihydrochloride” is a unique chemical provided to early discovery researchers . It is sold in a solid form .


Molecular Structure Analysis

The molecular formula of this compound is C10H24Cl2N2 . The InChI code is 1S/C10H22N2.2ClH/c11-7-3-6-10-12-8-4-1-2-5-9-12;;/h1-11H2;2*1H .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Its molecular weight is 243.22 .

Safety and Hazards

This compound is classified as a combustible solid . It has the following hazard statements: H302-H312-H315-H319 . This means it may be harmful if swallowed, in contact with skin, causes skin irritation, and causes serious eye irritation .

properties

IUPAC Name

4-(azepan-1-yl)pyrrolidin-3-ol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O.2ClH/c13-10-8-11-7-9(10)12-5-3-1-2-4-6-12;;/h9-11,13H,1-8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APFVAKZYSVSOBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2CNCC2O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1-Azepanyl)-3-pyrrolidinol dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(1-Azepanyl)-3-pyrrolidinol dihydrochloride
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4-(1-Azepanyl)-3-pyrrolidinol dihydrochloride
Reactant of Route 6
4-(1-Azepanyl)-3-pyrrolidinol dihydrochloride

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